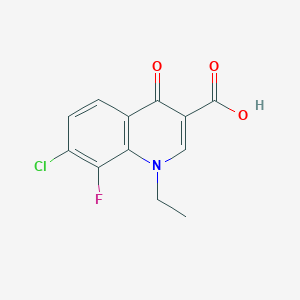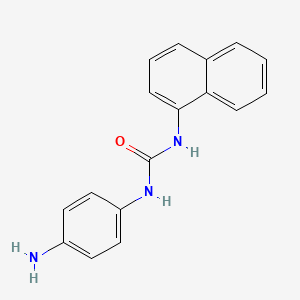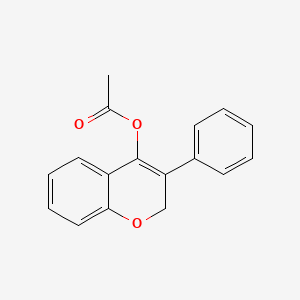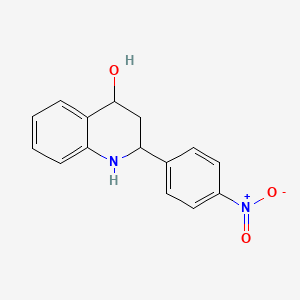
2-(3-Aminophenyl)-6-methoxy-4H-1-benzopyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(3-Aminophenyl)-6-methoxy-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids Flavonoids are known for their diverse biological activities and are commonly found in various plants
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Aminophenyl)-6-methoxy-4H-chromen-4-one typically involves the condensation of 3-aminophenyl and 6-methoxy-4H-chromen-4-one precursors. One common method is the Suzuki–Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a halogenated flavonoid with an aryl boronate under the catalysis of palladium, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of 2-(3-Aminophenyl)-6-methoxy-4H-chromen-4-one may involve large-scale Suzuki–Miyaura cross-coupling reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
化学反応の分析
Types of Reactions
2-(3-Aminophenyl)-6-methoxy-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The aminophenyl and methoxy groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives. Substitution reactions can lead to a variety of substituted flavonoid derivatives.
科学的研究の応用
2-(3-Aminophenyl)-6-methoxy-4H-chromen-4-one has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Research explores its potential therapeutic applications, including drug development and disease treatment.
Industry: The compound is used in the development of new materials, sensors, and other industrial applications
作用機序
The mechanism of action of 2-(3-Aminophenyl)-6-methoxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The methoxy group may contribute to the compound’s stability and bioavailability. The chromenone core is known to interact with cellular pathways, potentially leading to antioxidant and anti-inflammatory effects .
類似化合物との比較
Similar Compounds
Quercetin: A flavonoid with similar antioxidant properties.
Luteolin: Another flavonoid known for its anti-inflammatory effects.
Uniqueness
2-(3-Aminophenyl)-6-methoxy-4H-chromen-4-one is unique due to the presence of both an aminophenyl group and a methoxy group, which may enhance its biological activity and stability compared to other flavonoids. Its specific structure allows for targeted interactions with molecular pathways, making it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
921942-40-7 |
|---|---|
分子式 |
C16H13NO3 |
分子量 |
267.28 g/mol |
IUPAC名 |
2-(3-aminophenyl)-6-methoxychromen-4-one |
InChI |
InChI=1S/C16H13NO3/c1-19-12-5-6-15-13(8-12)14(18)9-16(20-15)10-3-2-4-11(17)7-10/h2-9H,17H2,1H3 |
InChIキー |
YCZGKKXLOIBSFC-UHFFFAOYSA-N |
正規SMILES |
COC1=CC2=C(C=C1)OC(=CC2=O)C3=CC(=CC=C3)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Poly[oxy(methylphenylsilylene)], I+/--(dimethylsilyl)-I-[(dimethylsilyl)oxy]-](/img/structure/B11849402.png)

![2-(Diethylamino)naphtho[2,3-b]furan-4,9-dione](/img/structure/B11849405.png)



![3-(2-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B11849433.png)

![4-(Furan-2-yl)-2-(3H-imidazo[4,5-b]pyridin-2-yl)thiazole](/img/structure/B11849449.png)

